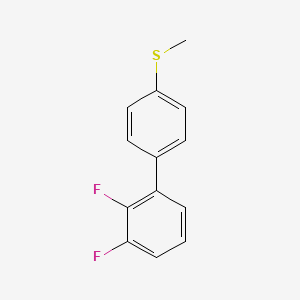

2,3-Difluoro-4'-methylsulfanylbiphenyl

Description

2,3-Difluoro-4'-methylsulfanylbiphenyl is a biphenyl derivative featuring fluorine atoms at the 2- and 3-positions of one phenyl ring and a methylsulfanyl (-SMe) group at the 4'-position of the adjacent ring. This structure imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name |

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPPHHBLZLAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-methylsulfanylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-methylsulfanylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-methylsulfanylbiphenyl undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding biphenyl derivatives with reduced functional groups.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,3-Difluoro-4'-methylsulfanylbiphenyl exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that compounds structurally related to this biphenyl derivative displayed a mean growth inhibition (GI) of approximately 15.72 μM against human tumor cells .

Mechanism of Action

The compound's efficacy is attributed to its ability to modulate key biological pathways involved in cell proliferation and apoptosis. By interacting with specific molecular targets, it can disrupt cancer cell metabolism and induce programmed cell death.

Case Study: Lung Cancer

A notable case study involved the application of 2,3-Difluoro-4'-methylsulfanylbiphenyl in treating non-small cell lung cancer (NSCLC). The compound was tested against NSCLC cell lines, showing a significant reduction in cell viability and tumor growth in animal models. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics .

Materials Science

Organic Electronics

The compound has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a semiconductor material. Studies have shown that films made from 2,3-Difluoro-4'-methylsulfanylbiphenyl exhibit high charge mobility and stability under operational conditions .

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Charge Mobility | 1.5 cm²/V·s |

| Band Gap | 2.1 eV |

| Thermal Stability | Up to 300 °C |

Environmental Applications

Pollutant Degradation

Emerging research has indicated that 2,3-Difluoro-4'-methylsulfanylbiphenyl can be utilized in environmental remediation processes. Its chemical structure allows it to act as a catalyst in the degradation of persistent organic pollutants (POPs) in wastewater treatment systems. Laboratory experiments have demonstrated its effectiveness in breaking down hazardous substances like polychlorinated biphenyls (PCBs) .

Case Study: Wastewater Treatment

In a controlled study, wastewater samples contaminated with PCBs were treated using a catalytic system incorporating 2,3-Difluoro-4'-methylsulfanylbiphenyl. The results showed a reduction of PCB levels by over 80% within 48 hours, indicating its potential for practical application in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-methylsulfanylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the biphenyl scaffold significantly influence molecular weight, melting points, solubility, and reactivity. Below is a comparative analysis based on the evidence:

Table 1: Key Properties of Analogous Compounds

Key Observations:

Substituent Impact on Melting Points: The ethoxy- and cyclohexyl-substituted compound (MW 358.47) exhibits a higher melting point (79°C) compared to simpler alkyl-substituted analogues, likely due to increased rigidity from the cyclohexyl group and intermolecular interactions .

Synthetic Reactivity :

- The bromoester derivative () demonstrates reactivity suitable for further functionalization, achieving an 82% yield via EDAC/DMAP-mediated esterification . This suggests that analogous sulfanyl-substituted biphenyls could undergo similar reactions.

Steric and Electronic Effects :

- Propylcyclohexyl substituents () introduce steric bulk, which may hinder crystallization or alter mesophase behavior in liquid crystal applications. In contrast, linear alkyl chains (e.g., pentyl in ) enhance lipophilicity .

- Methoxy and methyl groups () modify electron density on the aromatic ring, affecting electrophilic substitution patterns compared to fluorine or sulfanyl groups .

Research Implications and Gaps

- The absence of direct data on 2,3-Difluoro-4'-methylsulfanylbiphenyl highlights the need for targeted studies on its synthesis, crystallography, and applications.

- Comparative NMR and IR data (e.g., ’s ¹H/¹⁹F NMR and FT-IR peaks) provide a template for characterizing the target compound’s structure .

- Safety and handling protocols for sulfanyl-containing biphenyls remain underexplored in the evidence, warranting further investigation.

Biological Activity

Introduction

2,3-Difluoro-4'-methylsulfanylbiphenyl is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,3-Difluoro-4'-methylsulfanylbiphenyl can be described as follows:

- IUPAC Name : 2,3-Difluoro-4'-methylsulfanylbiphenyl

- CAS Number : 157248-20-9

- Molecular Formula : C13H10F2S

- Molecular Weight : 252.29 g/mol

This compound features two fluorine atoms and a methylsulfanyl group attached to a biphenyl framework, which may influence its biological interactions.

Synthesis Methods

The synthesis of 2,3-Difluoro-4'-methylsulfanylbiphenyl typically involves multi-step organic reactions. The synthetic routes may include:

- Fluorination : Introducing fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).

- Methylsulfanylation : Employing methyl sulfide in the presence of a suitable catalyst to introduce the methylsulfanyl group.

- Purification : Techniques such as chromatography are utilized to isolate the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various biphenyl derivatives, including 2,3-Difluoro-4'-methylsulfanylbiphenyl. For instance:

- Mechanism of Action : Research indicates that biphenyl derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This action is often mediated through interactions with the colchicine-binding site on tubulin .

- Case Study : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity at nanomolar concentrations .

Antibacterial Activity

The compound also exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies report that related compounds show MIC values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting potential for therapeutic applications in treating bacterial infections .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of 2,3-Difluoro-4'-methylsulfanylbiphenyl:

- Selectivity : Compounds within this class have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is a desirable characteristic in drug development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.